Methyl 4-amino-2-chlorobenzoate
Overview
Description
Methyl 4-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-chlorobenzoate can be synthesized from 4-amino-2-chlorobenzoic acid. One common method involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at 0°C, and the resulting solution is stirred at room temperature for 32 hours. The product is then isolated by removing the solvent and purifying the residue .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 4-amino-2-chlorobenzoate is used in a variety of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chlorobenzoate involves its interaction with specific molecular targets. For instance, as a precursor to LXR agonists, it influences cholesterol metabolism by binding to and activating liver X receptors. This activation leads to increased expression of genes involved in cholesterol efflux and transport, thereby promoting the removal of cholesterol from cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-chlorobenzoate: Similar in structure but with the chlorine atom at the 3-position.
Methyl 2-amino-4-chlorobenzoate: Similar in structure but with the amino group at the 2-position and the chlorine atom at the 4-position.
Uniqueness
Methyl 4-amino-2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective LXR agonists and other specialized chemical compounds.
Properties
IUPAC Name |
methyl 4-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474261 | |
Record name | methyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46004-37-9 | |
Record name | methyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 4-amino-2-chlorobenzoate interact with Glutathione S-transferase (GST), and what are the potential downstream effects of this interaction?
A1: While the exact mechanism of interaction between this compound and GST is not detailed in the provided research abstract [], in silico studies suggest that this compound exhibits a strong binding affinity for the GST receptor. [] This suggests that this compound may act as a potential inhibitor of GST. Inhibition of GST, a crucial enzyme involved in detoxification processes, could lead to the accumulation of toxic substances within cells and increased susceptibility to oxidative stress.
Q2: Were there any structure-activity relationship (SAR) trends observed for Methyl 4-aminobenzoate derivatives in relation to their inhibitory activity against glutathione-related enzymes?
A2: Yes, the research indicated that the position and type of substituents on the benzene ring of Methyl 4-aminobenzoate significantly influenced the inhibitory activity against both GR and GST enzymes. [] While the abstract doesn't elaborate on specific SAR trends, it highlights that this compound, with a chlorine atom at the ortho position, showed the lowest binding energy to GST in silico. [] This suggests that the presence and position of the chlorine atom might play a role in enhancing the interaction with GST. Further investigation into the SAR would provide a more comprehensive understanding of the structural features crucial for potent and selective inhibition of these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.